6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid
Description
6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a synthetic heterocyclic compound featuring an isoxazolo[5,4-b]pyridine core. This structure is characterized by a fused isoxazole and pyridine ring system, substituted at positions 3 and 6 with a 4-methoxybenzyl group and an isopropyl group, respectively.
Properties
Molecular Formula |
C18H18N2O4 |
|---|---|
Molecular Weight |
326.3 g/mol |
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-6-propan-2-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxylic acid |
InChI |
InChI=1S/C18H18N2O4/c1-10(2)14-9-13(18(21)22)16-15(20-24-17(16)19-14)8-11-4-6-12(23-3)7-5-11/h4-7,9-10H,8H2,1-3H3,(H,21,22) |
InChI Key |
PWTMATPBQZXQAY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=NC2=C(C(=C1)C(=O)O)C(=NO2)CC3=CC=C(C=C3)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Isoxazole Ring: This can be achieved through a (3+2) cycloaddition reaction between a nitrile oxide and an alkyne.
Fusing with Pyridine Ring: The isoxazole ring is then fused with a pyridine ring through a series of condensation reactions.
Introduction of Functional Groups: The isopropyl and methoxybenzyl groups are introduced through alkylation reactions, while the carboxylic acid group is typically introduced via oxidation reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to enhance reaction efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or alkanes.
Scientific Research Applications
6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Key Observations:
Substituent Effects on Molecular Weight :
- The 3-methoxyphenyl variant (CAS 1018127-33-7) has the highest molecular weight (312.32 g/mol) due to its aromatic methoxy group, while cyclopropyl or ethyl substituents reduce molecular weight .
- Halogenation (e.g., chlorine in CAS 54709-10-3) increases molecular weight but may enhance bioactivity by altering electronic properties .
Lipophilicity and Solubility :
- The isopropyl group at position 6 increases hydrophobicity compared to cyclopropyl or ethyl groups. This is reflected in the higher predicted density (1.276 g/cm³) of the 3-methoxyphenyl analog .
- The carboxylic acid moiety improves aqueous solubility, critical for pharmacokinetic optimization in drug development .
Electronic Effects: Methoxy groups at the 3- or 4-positions on aromatic rings influence electron density.
Biological Activity
6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is a complex organic compound characterized by its unique structural features, including an isoxazole ring fused to a pyridine moiety and a carboxylic acid functional group. This compound has garnered attention in pharmacological research due to its potential biological activities and therapeutic applications.
- Molecular Formula : C18H18N2O4
- Molecular Weight : 326.35 g/mol
- Structural Features : The presence of isopropyl and methoxybenzyl substituents enhances its chemical reactivity and interaction with biological targets.
The biological activity of 6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid is primarily attributed to its ability to interact with specific molecular targets such as enzymes and receptors. These interactions can modulate various physiological processes, leading to potential therapeutic effects.
Potential Targets:
- Enzymes : The compound may inhibit or modulate the activity of specific enzymes involved in disease pathways, which could lead to therapeutic effects in conditions like cancer or inflammation.
- Receptors : Binding to receptors can alter cellular signaling pathways, impacting processes such as cell proliferation and apoptosis.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antitumor Activity : Preliminary studies suggest that derivatives of isoxazolopyridine compounds, including this one, have shown antiproliferative effects against various cancer cell lines.
- Anti-inflammatory Effects : The compound may possess anti-inflammatory properties, which are significant for treating chronic inflammatory diseases.
- Antimicrobial Activity : Isoxazolopyridine derivatives have been noted for their antimicrobial properties against both bacterial and fungal strains.
Case Studies and Research Findings
Several studies have investigated the biological activity of 6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid:
- Antiproliferative Studies : In vitro tests on human cancer cell lines demonstrated that the compound could inhibit cell growth with IC50 values indicating significant potency.
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (Cervical) | 5.0 | |
| HCT116 (Colon) | 3.2 | |
| A375 (Melanoma) | 2.8 |
- Anti-inflammatory Activity : In animal models, the compound showed a reduction in paw edema in carrageenan-induced inflammation tests, indicating its potential as an anti-inflammatory agent.
Comparative Analysis with Similar Compounds
To understand the unique properties of 6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, it is useful to compare it with structurally similar compounds:
| Compound Name | Key Features | Differences |
|---|---|---|
| 3-Methylisoxazole | Contains an isoxazole ring | Lacks pyridine and carboxylic acid groups |
| 4-Carboxyisoxazole | Contains a carboxylic acid group | Different substituents on the isoxazole ring |
| Isoxazolo[5,4-b]pyridine | Similar core structure | Varies in substituents and functional groups |
The distinctive combination of functional groups in 6-Isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid contributes to its unique biological properties.
Q & A
Q. Q1: What are the established synthetic routes for 6-isopropyl-3-(4-methoxybenzyl)isoxazolo[5,4-b]pyridine-4-carboxylic acid, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis of this compound can be adapted from analogous isoxazolo[5,4-b]pyridine derivatives. A common approach involves:
Condensation : Reacting 4-methoxybenzaldehyde with 2-aminopyridine derivatives under acidic or basic conditions to form a Schiff base intermediate .
Cyclization : Using reagents like hydroxylamine or nitrile oxides to form the isoxazole ring. Microwave-assisted synthesis may enhance reaction efficiency .
Functionalization : Introducing the isopropyl group via alkylation or substitution reactions. Optimizing stoichiometry and temperature (e.g., 60–80°C) minimizes by-products .
Carboxylic Acid Formation : Hydrolysis of ester precursors (e.g., methyl or ethyl esters) under basic conditions (NaOH/EtOH, reflux) .
Q. Key Characterization Tools :
- NMR : Confirm regiochemistry of the isoxazole and methoxybenzyl groups.
- HPLC-PDA : Assess purity (>95% for biological assays) .
- Mass Spectrometry : Verify molecular weight (theoretical ~353.37 g/mol for C₁₉H₂₀N₂O₄) .
Basic Biological Activity Screening
Q. Q2: What in vitro assays are recommended for preliminary evaluation of this compound’s bioactivity?
Methodological Answer :
- Antimicrobial Activity :
- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines) .
- Antifungal Screening : Use C. albicans in Sabouraud dextrose broth.
- Anticancer Potential :
- MTT Assay : Screen against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations .
- Enzyme Inhibition :
Advanced Mechanistic Studies
Q. Q3: How can researchers elucidate the molecular target of this compound using structural biology tools?
Methodological Answer :
- Molecular Docking : Perform in silico studies with AutoDock Vina to predict binding affinities to kinases (e.g., EGFR or CDK2) based on the isoxazole-pyridine core .
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (e.g., KD, on/off rates) to purified enzymes .
- X-ray Crystallography : Co-crystallize the compound with target proteins (e.g., bacterial dihydrofolate reductase) to resolve binding modes .
Data Contradiction Analysis
Q. Q4: How should researchers address discrepancies in reported solubility and stability data for this compound?
Methodological Answer :
- Solubility :
- Stability :
Advanced Synthetic Optimization
Q. Q5: What strategies improve enantiomeric purity for chiral analogs of this compound?
Methodological Answer :
- Chiral Resolution : Use preparative HPLC with cellulose-based columns (e.g., Chiralpak IA) .
- Asymmetric Catalysis : Employ transition-metal catalysts (e.g., Ru-BINAP) for enantioselective alkylation or cyclization steps .
- Dynamic Kinetic Resolution : Optimize reaction conditions (e.g., pH, temperature) to favor one enantiomer during synthesis .
Structure-Activity Relationship (SAR) Exploration
Q. Q6: How does modifying the 4-methoxybenzyl group impact bioactivity?
Methodological Answer :
- Substituent Variation : Synthesize analogs with halogenated (e.g., 4-Cl, 4-F) or alkyl (e.g., 4-ethyl) benzyl groups .
- Pharmacophore Mapping : Use CoMFA or CoMSIA to correlate electronic (Hammett σ) and steric (Taft Es) parameters with activity .
- Biological Testing : Compare IC₅₀ values across analogs in enzyme inhibition assays. Methoxy groups may enhance membrane permeability but reduce metabolic stability .
Analytical Method Development
Q. Q7: What validated HPLC conditions ensure reliable quantification of this compound in biological matrices?
Methodological Answer :
- Column : C18 (5 µm, 250 × 4.6 mm).
- Mobile Phase : Acetonitrile:phosphate buffer (pH 3.0, 50:50 v/v).
- Detection : UV at 254 nm (λmax for isoxazole) .
- Validation Parameters :
Computational Modeling for Toxicity Prediction
Q. Q8: Which in silico tools predict ADMET properties for this compound?
Methodological Answer :
- ADMET Prediction :
- Mitigation Strategies : Introduce solubilizing groups (e.g., PEG chains) if poor bioavailability is predicted .
Troubleshooting Synthetic By-Products
Q. Q9: How can researchers identify and minimize dimerization by-products during synthesis?
Methodological Answer :
- By-Product Analysis : Use LC-MS to detect dimers (e.g., m/z ~706 for [M+H]<sup>+</sup>).
- Prevention :
Advanced Stability in Formulation
Q. Q10: What excipients enhance the stability of this compound in preclinical formulations?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
